1-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
Description
The compound 1-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-1,2,4-triazol-1-yl)ethan-1-one features a piperidine core substituted with a 5-methoxypyrimidinyloxy group and a 1,2,4-triazole moiety. The methoxypyrimidine and triazole groups are common in bioactive molecules, particularly in kinase inhibitors and antifungal agents (e.g., fluconazole analogs) .
Properties
IUPAC Name |
1-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O3/c1-22-12-6-16-14(17-7-12)23-11-2-4-19(5-3-11)13(21)8-20-10-15-9-18-20/h6-7,9-11H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHCDGDPWRVMMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)OC2CCN(CC2)C(=O)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by the integration of a piperidine ring, a methoxypyrimidine moiety, and a triazole component, this compound may interact with various biological targets, making it a subject of interest for therapeutic applications.
Structural Characteristics
The molecular formula for this compound is , with a molecular weight of approximately 288.35 g/mol. Its structure includes:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Methoxypyrimidine Moiety : A pyrimidine ring substituted with a methoxy group, which may enhance lipophilicity and biological activity.
- Triazole Component : A five-membered ring containing three nitrogen atoms that is often associated with diverse pharmacological effects.
While specific mechanisms for this compound are not fully elucidated, compounds with similar structures have demonstrated various modes of action:
- Inhibition of Enzymes : Many piperidine and triazole derivatives act as enzyme inhibitors, particularly in cancer pathways.
- Receptor Modulation : The presence of heterocycles suggests potential interactions with G-protein coupled receptors (GPCRs) and other signaling pathways.
Biological Activity
Research indicates that compounds structurally related to This compound exhibit promising biological activities:
Anticancer Properties
Several studies have highlighted the anticancer potential of similar compounds:
| Compound | Target Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Compound A | HEC1A (Endometrial Cancer) | 4.40 | Cell cycle arrest |
| Compound B | HepG2 (Liver Cancer) | 0.25 | AMPK activation |
| Compound C | A549 (Lung Cancer) | 9.00 | Inhibition of cell proliferation |
These findings suggest that the integration of piperidine and triazole rings can enhance anticancer activity through various mechanisms such as inducing apoptosis and inhibiting cell migration.
Neuroprotective Effects
Compounds featuring similar structural motifs have been investigated for neuroprotective effects. For instance, some derivatives have shown the ability to modulate neurotransmitter systems and protect against neurodegeneration.
Case Studies
Recent research has focused on the synthesis and biological evaluation of related compounds:
- Synthesis and Evaluation : A study synthesized various derivatives of triazole-piperidine hybrids and assessed their anticancer activity against multiple cell lines. The most potent compounds exhibited IC50 values significantly lower than standard chemotherapeutics, indicating higher efficacy.
- Structure–Activity Relationship (SAR) : Investigations into SAR revealed that modifications on the piperidine or triazole moieties can dramatically influence biological activity. For example, substituents that enhance electron-withdrawing properties were associated with increased potency against cancer cells.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating therapeutic potential:
Key Parameters
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Distribution | High in tissues |
| Metabolism | Liver (CYP450) |
| Excretion | Renal |
Preliminary studies suggest that modifications to the compound can improve bioavailability and reduce toxicity.
Comparison with Similar Compounds
Structural Similarity and Computational Methods
Compound similarity analysis relies on structural descriptors and computational tools. Key methods include:
- Molecular Fingerprints : MACCS and Morgan fingerprints encode structural features into bit arrays for similarity assessment .
- Similarity Metrics : Tanimoto and Dice coefficients quantify overlap in molecular features between compounds .
For the target compound, structural analogs might include:
- Piperidine/Piperazine Derivatives : Compounds like 1312701-96-4 (containing a piperazin-1-yl group and thiazol-4-one) share heterocyclic cores but differ in substituents, impacting solubility and target affinity .
- Triazole-Containing Analogs : The 1H-1,2,4-triazol-1-yl group is critical for hydrogen bonding. Substitution at the triazole position (e.g., 1H-1,2,3-triazole) could alter biological activity .
Table 1: Structural Comparison of Selected Analogs
Impact of Substituents on Bioactivity
Evidence from nitroimidazole/nitrofuryl derivatives () highlights that minor structural changes (e.g., nitro group placement) drastically affect activity. For the target compound:
- Methoxy Group (Pyrimidine Ring) : Replacement with electron-withdrawing groups (e.g., nitro) could enhance binding to hydrophobic pockets in enzymes .
- Triazole Position : The 1H-1,2,4-triazol-1-yl group’s orientation may influence hydrogen bonding with target proteins, as seen in antifungal agents .
Cross-Reactivity and Assay Variability
Cross-reactivity in immunoassays () suggests that structurally similar compounds may exhibit varying affinities. For example:
- A triazole-to-oxadiazole substitution (as in 1360550-88-4 ) could reduce cross-reactivity due to altered electronic properties.
- Assay formats (e.g., spectrofluorometry vs. tensiometry in CMC determination) might yield divergent activity readings for analogs, as observed for quaternary ammonium compounds .
Crystallographic and Structural Insights
Tools like SHELX and CCP4 () enable 3D structural determination, critical for comparing binding modes. The piperidine ring’s conformation in the target compound could be compared to piperazine derivatives (e.g., 1314144-56-3 ) to predict target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
